![molecular formula C14H21BBrNO2 B1603385 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane CAS No. 1257641-31-8](/img/structure/B1603385.png)
2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Overview
Description
2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, also known as BDPB, is a boron-containing organic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique structure may interact with proteins or peptides, facilitating the study of protein modifications, interactions, and expression levels.
Suzuki-Miyaura Coupling
It serves as a reactant in Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Enantioselective Synthesis
The compound can be used in enantioselective synthesis , which is crucial for creating molecules with specific chirality. This has significant implications in the pharmaceutical industry, as the chirality of a molecule can affect its biological activity.
C-H Functionalization
It is involved in C-H functionalization of quinones . This process is part of a broader strategy for organic synthesis that allows for the direct modification of relatively inert carbon-hydrogen bonds, thus providing a route to diversify molecular scaffolds.
Homocoupling Reactions
The compound can participate in gold salt catalyzed homocoupling . Homocoupling reactions are used to synthesize symmetrical biaryls, which are core structures in many natural products, pharmaceuticals, and materials.
Organic Synthesis
It can be used in 1,4-addition reactions with α,β-unsaturated ketones . These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler precursors.
Boronate Ester Formation
As a boronic acid derivative, it can form boronate esters . These esters are more stable than their acid counterparts and are often used in various organic reactions due to their ease of handling and stability.
Research Tool
Lastly, it is a valuable research tool for studying various chemical reactions and processes due to its stability and reactivity. It can be used to explore new synthetic pathways and reaction mechanisms.
properties
IUPAC Name |
2-(3-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO2/c1-2-3-7-17-8-10-18-15(19-11-9-17)13-5-4-6-14(16)12-13/h4-6,12H,2-3,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFIDVYXLHBXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584897 | |
Record name | 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257641-31-8 | |
Record name | 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257641-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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